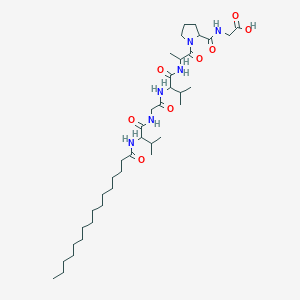![B1575594 cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser]](/img/structure/B1575594.png)
cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is a natural product found in Streptomyces violaceoruber with data available.
Scientific Research Applications
Structural Analysis and Protein Sequencing
- Research on the amino acid sequence of human chorionic gonadotropin reveals the significance of specific amino acid sequences in protein function and structure, similar to the structure of the compound . This work underpins the understanding of protein interactions and functions in biological systems (Morgan, Birken, & Canfield, 1975).
Enzymatic Function and Mechanism Studies
- Research on the amino-acid sequence of sarcine adenylate kinase from skeletal muscle contributes to understanding the role of specific amino acid sequences in enzymatic functions, similar to the compound . These studies are crucial for deciphering the mechanisms of enzyme action and regulation (Heil et al., 1974).
Role in Angiogenesis and Tumor Growth
- The study of the amino acid sequence of human tumor-derived angiogenin, which shares similarities with the compound , helps in understanding the molecular basis of angiogenesis and its implications in tumor growth and development. This is key for developing targeted therapies in cancer treatment (Strydom et al., 1985).
Applications in Coagulation and Hemostasis
- Insights from the structure and gelation mechanism of horseshoe crab coagulogen, having amino acid sequences similar to the compound, inform the understanding of coagulation processes. This research has implications for developing anticoagulant drugs and understanding hemostatic disorders (Iwanaga et al., 1977).
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SAISCGETCFKFKCYTPRCSCSYPVCK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




